Cas no 623-17-6 (Furfuryl acetate)

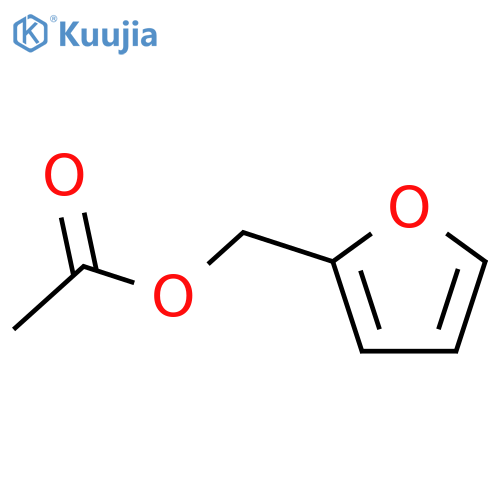

Furfuryl acetate structure

商品名:Furfuryl acetate

Furfuryl acetate 化学的及び物理的性質

名前と識別子

-

- Furan-2-ylmethyl acetate

- 2-acetoxymethylfuran

- 2-furanmethanol acetate

- 2-Furylcarbinyl acetate

- Furfuryl Acetate

- FURFURYL ACETATE(AS)

- Acetic Acid Furfuryl Ester

- 2-Furanmethanol, acetate

- Furfuryl alcohol, acetate

- 2-Furfuryl acetate

- Acetic acid furfurylester

- 2-Furylmethyl acetate

- 2-Furanmethyl acetate

- 2-Furanmethanol, 2-acetate

- 2-Furfuryl-acetate

- FEMA No. 2490

- 3CJC9ALG3X

- DSSTox_CID_5346

- DSSTox_RID_77759

- DSSTox_GSID_25346

- Fur

- Furfuryl acetate

-

- MDL: MFCD00003251

- インチ: 1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3

- InChIKey: CKOYRRWBOKMNRG-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C([H])=C1C([H])([H])OC(C([H])([H])[H])=O

- BRN: 0116128

計算された属性

- せいみつぶんしりょう: 140.04700

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 39.4

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: 黄色の液体。果物の味、薬用の味、鼻をつく香りがします。

- 密度みつど: 1.118 g/mL at 25 °C(lit.)

- ふってん: 175-177 °C(lit.)

- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >

- 屈折率: n20/D 1.462(lit.)

- すいようせい: 0.5-1.0 g/100 mL at 23 ºC

- PSA: 39.44000

- LogP: 1.34270

- ようかいせい: アルコールやエーテルに溶け、水に溶けず、空気中で光にさらされると茶色になります。

- FEMA: 2490

Furfuryl acetate セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227

- 警告文: P210-P280-P403+P235-P501

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25-S37/39-S26

- RTECS番号:LU9120000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

- TSCA:Yes

Furfuryl acetate 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

Furfuryl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15285-500g |

Furfuryl acetate, 97% |

623-17-6 | 97% | 500g |

¥5579.00 | 2023-02-26 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0831850023-500g |

Furfuryl acetate |

623-17-6 | 97.0% | 500g |

¥ 258.8 | 2024-07-19 | |

| eNovation Chemicals LLC | D388592-500g |

Furfuryl acetate |

623-17-6 | 97% | 500g |

$335 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F51380-500g |

Furan-2-ylmethyl acetate |

623-17-6 | 99% | 500g |

¥198.0 | 2023-09-07 | |

| Apollo Scientific | OR6041-25g |

Furfuryl acetate |

623-17-6 | 98+% | 25g |

£15.00 | 2025-03-21 | |

| MedChemExpress | HY-W010321-500mg |

Furfuryl acetate |

623-17-6 | 500mg |

¥2800 | 2024-04-18 | ||

| abcr | AB116891-100 g |

Furfuryl acetate, 97%; . |

623-17-6 | 97% | 100 g |

€98.30 | 2023-07-20 | |

| Ambeed | A265513-100g |

Furan-2-ylmethyl acetate |

623-17-6 | 98% | 100g |

$41.0 | 2025-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD131699-25g |

Furan-2-ylmethyl acetate |

623-17-6 | 98% | 25g |

¥20.0 | 2024-04-18 | |

| eNovation Chemicals LLC | D388592-100g |

Furfuryl acetate |

623-17-6 | 97% | 100g |

$175 | 2024-05-24 |

Furfuryl acetate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:623-17-6)乙酸糠酯

注文番号:LE2621006

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:42

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:623-17-6)Furfuryl acetate

注文番号:LE18590

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:623-17-6)Furfuryl acetate

注文番号:LE4698

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:46

価格 ($):discuss personally

Furfuryl acetate 関連文献

-

1. Role of lattice strain in bifunctional catalysts for tandem furfural hydrogenation–esterificationLuqman H. Hashim,Ahmed Halilu,Yahaya Balarabe Umar,Mohd Rafie Bin Johan,Mohamed Kheireddine Aroua,Paramita Koley,Suresh K. Bhargava Catal. Sci. Technol. 2023 13 774

-

M. Pilar Delgado de la Torre,Feliciano Priego-Capote,María Dolores Luque de Castro Anal. Methods 2015 7 1758

623-17-6 (Furfuryl acetate) 関連製品

- 623-19-8(2-Furanmethanol,2-propanoate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:623-17-6)Furfuryl acetate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:623-17-6)Furfuryl acetate

清らかである:99%/99%/99%/99%

はかる:100mg/500mg/1g/5g

価格 ($):176.0/351.0/491.0/983.0